molecular formula C8H7Cl2NO3 B177049 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide CAS No. 13359-22-3

2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide

Cat. No. B177049
CAS RN: 13359-22-3
M. Wt: 236.05 g/mol
InChI Key: YUBQYFJKIYWZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide, also known as chlortoluron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of phenylurea herbicides and has been shown to have a high degree of efficacy in controlling a range of weed species.

Mechanism Of Action

Chlortoluron acts by inhibiting the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to a decrease in the levels of these amino acids, which are essential for plant growth and development. As a result, the growth of the plant is inhibited, and it eventually dies.

Biochemical And Physiological Effects

Chlortoluron has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of aromatic amino acids, which are essential for the synthesis of secondary metabolites such as phenolics and lignins. This leads to a decrease in the levels of these compounds, which can affect the quality of the plant. Chlortoluron has also been shown to affect the uptake and metabolism of nutrients such as nitrogen and phosphorus, which can further affect the growth and development of the plant.

Advantages And Limitations For Lab Experiments

Chlortoluron is widely used in lab experiments to study the effects of herbicides on plant growth and development. Its high degree of efficacy and specificity make it a useful tool for researchers studying the biosynthesis of amino acids in plants. However, its use is limited by its toxicity to humans and animals, and its potential to cause environmental damage.

Future Directions

There are several future directions for research on 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide. One area of research is the development of more effective and environmentally friendly herbicides that can replace 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide. Another area of research is the study of the effects of 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide on non-target organisms such as insects and birds. Finally, research is needed to understand the long-term effects of 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide on the environment and human health.

Synthesis Methods

The synthesis of 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide involves the reaction of 2,4-dichlorophenol with N-hydroxyacetamide in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a high yield of the product. The purity of the product is ensured by various analytical techniques such as chromatography and spectroscopy.

Scientific Research Applications

Chlortoluron has been extensively studied for its herbicidal properties and its effects on plant growth. It has been shown to inhibit the biosynthesis of aromatic amino acids in plants, which leads to the inhibition of cell division and growth. This mechanism of action makes 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide an effective herbicide for controlling the growth of weeds.

properties

CAS RN

13359-22-3

Product Name

2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-hydroxyacetamide

InChI

InChI=1S/C8H7Cl2NO3/c9-5-1-2-7(6(10)3-5)14-4-8(12)11-13/h1-3,13H,4H2,(H,11,12)

InChI Key

YUBQYFJKIYWZBD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NO

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NO

Other CAS RN

13359-22-3

Origin of Product

United States

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